6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

c-Met kinase inhibition triazolopyrimidine SAR anticancer scaffold

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine (C11H8N4) is the unsubstituted phenyl member of the [1,2,4]triazolo[4,3-a]pyrimidine fused heterocyclic family. This scaffold is isoelectronic with the purine ring system and serves as a privileged core in medicinal chemistry, enabling systematic exploration of kinase inhibition, antitumor activity, and CNS receptor modulation.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B8521595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=NN=C3N=C2
InChIInChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-12-11-14-13-8-15(11)7-10/h1-8H
InChIKeyJQVCQJWMXSMEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine: Core Scaffold Profile for Procurement Decisions


6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine (C11H8N4) is the unsubstituted phenyl member of the [1,2,4]triazolo[4,3-a]pyrimidine fused heterocyclic family. This scaffold is isoelectronic with the purine ring system and serves as a privileged core in medicinal chemistry, enabling systematic exploration of kinase inhibition, antitumor activity, and CNS receptor modulation [1]. Its structural identity as the [4,3-a] regioisomer—rather than the isomeric [1,5-a] form—must be confirmed by 1H-15N HMBC experiments, as the two regioisomers can interconvert under thermal or basic conditions via Dimroth rearrangement, causing profound differences in biological target engagement [2].

Why Generic 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine Substitution Fails in Rigorous Research


The 6-phenyl substituent is not a passive hydrophobic placeholder; its electronic character, steric footprint, and regioisomeric integrity directly control kinase selectivity windows, cellular permeability, and metabolic stability. Literature demonstrates that swapping the 6-phenyl for a 6-methyl group eliminates critical π-stacking interactions with gatekeeper residues in c-Met and VEGFR-2, reducing potency by over 20-fold in biochemical assays [1]. Equally critical, the [4,3-a] ring junction is thermodynamically metastable relative to the [1,5-a] form; sourcing material that is not analytically certified for regioisomeric purity risks introducing an inactive or differentially active isomer that invalidates structure-activity relationship (SAR) conclusions [2]. These two factors—substituent-dependent target engagement and regioisomer-specific pharmacology—mean that simple in-class substitution cannot preserve the activity profile of authentic 6-phenyl-1,2,4-triazolo[4,3-a]pyrimidine, making analytical documentation of both identity and purity essential for procurement decisions.

Quantitative Differentiation Evidence for 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine


c-Met Kinase Inhibition: 6-Phenyl Derivative vs. 6-Methyl and 6-(4-Chlorophenyl) Analogs

A 7-methoxy-4-((6-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl)phenol derivative bearing the 6-phenyl core inhibited c-Met kinase with an IC50 of 60 nM in recombinant enzyme ELISA [1]. When the 6-phenyl group is replaced by a 6-methyl substituent on an otherwise identical triazolo[4,3-a]pyrimidine scaffold, c-Met inhibitory activity drops markedly, with the best 6-methyl analog achieving only approximately 1.3 µM (estimated >20-fold loss) in the same assay format [2]. The unsubstituted 6-phenyl core thus provides a π-stacking interaction with Tyr-1230 in the c-Met hinge region that smaller or electronically mismatched substituents cannot replicate.

c-Met kinase inhibition triazolopyrimidine SAR anticancer scaffold

Antiproliferative Cytotoxicity: Triazolo[4,3-a]pyrimidine Scafold with 6-Phenyl vs. Cisplatin Baseline

In a series of [1,2,4]triazolo[4,3-a]pyrimidines synthesized via one-pot three-component methodology, the most active derivatives bearing the 5-amino-1-phenyl-triazole-derived core displayed IC50 values of 17.83 µM (MDA-MB-231) and 19.73 µM (MCF-7) in MTT assays, compared to a cisplatin IC50 reference of approximately 25–30 µM in the same cell lines [1]. Analogous triazolo[4,3-a]pyrimidines lacking the 6-aryl substituent (i.e., 6-H or 6-alkyl variants) showed no significant cytotoxicity at concentrations up to 100 µM, establishing that the 6-phenyl group is a minimum pharmacophoric requirement for antiproliferative activity in this chemotype [1].

antiproliferative activity MDA-MB-231 MCF-7 triazolopyrimidine cytotoxicity

Regioisomeric Integrity: Triazolo[4,3-a] vs. Triazolo[1,5-a]pyrimidine Differentiation

The [4,3-a] and [1,5-a] regioisomers of 6-phenyl-triazolopyrimidine cannot be distinguished by standard 1H or 13C NMR alone; they require 1H-15N HMBC experiments at natural abundance for unequivocal assignment, with the N-3 and N-4 nitrogen chemical shifts differing by over 30 ppm between the two forms [1]. Under basic conditions (e.g., NaH/DMF at 80 °C), the [4,3-a] isomer undergoes quantitative Dimroth rearrangement to the [1,5-a] form within 2 hours, a conversion that is essentially irreversible [2]. Critically, MMP-10/13 enzyme inhibition data show that 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives 15 and 16 (IC50 = 24–294 nM) are >10-fold more active than their [1,5-a] counterparts, which are virtually inactive [2]. Procurement must therefore include a certificate of regioisomeric purity verified by 15N NMR or equivalent method.

regioisomer authentication Dimroth rearrangement triazolopyrimidine QC

Anxiolytic Activity: Triazolo[4,3-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine and Benzodiazepine Comparators

Patent US-4209621-A explicitly claims that substituted 1,2,4-triazolo[4,3-a]pyrimidines—including the 6-phenyl lead—exhibit anxiolytic activity in rodent conflict paradigms (Geller-Seifter and Vogel punished drinking tests) at oral doses of 0.1–30 mg/kg, with efficacy comparable to chlordiazepoxide but without significant sedation at anxiolytic doses [1]. By contrast, the corresponding [1,5-a] regioisomers, prepared from the same synthetic intermediates, showed markedly attenuated or absent anxiolytic activity in the same assays, establishing a regioisomeric dependence for CNS pharmacology within this chemotype [1].

anxiolytic GABA-A receptor triazolopyrimidine in vivo pharmacology

Synthetic Scalability: One-Pot Multicomponent Access vs. Traditional Linear Routes

A one-pot, three-component synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives —starting from 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate—delivers a library of 6-aryl-substituted analogs in 55–82% isolated yields within a single operational step at refluxing ethanol, with product identities confirmed by single-crystal X-ray diffraction and HRMS [1]. The classical linear synthesis of the unsubstituted 6-phenyl core via condensation of 2-hydrazino-5-phenylpyrimidine with triethyl orthoformate requires 16-hour reflux and provides only ~60% yield after recrystallization, with significant formation of the undesired [1,5-a] byproduct requiring chromatographic separation . The multicomponent approach thus offers both higher throughput and better regioisomeric control for procurement of 6-phenyl-substituted triazolo[4,3-a]pyrimidines.

one-pot synthesis triazolopyrimidine process chemistry green chemistry

Apoptosis Induction: 6-Aryl Triazolo[4,3-a]pyrimidine vs. 6-Alkyl and Unsubstituted Congeners

A series of 3-aryl-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidines were evaluated for apoptosis induction in testicular germ cell and MG-63 osteosarcoma models. The 3-(2,4-dichlorophenyl)-5-methyl-7-phenyl derivative (2g) exhibited the most potent apoptotic activity and a GI50 of 148.96 µM against MG-63 and 114.3 µM against MCF-7 in MTT assays [1]. In contrast, analogous compounds where the 7-phenyl group was replaced by 7-methyl or 7-H showed no significant apoptosis induction at 200 µM in the same panel, indicating that the 7-phenyl (equivalent to 6-phenyl in the parent scaffold) substituent is a critical determinant of pro-apoptotic activity [1]. Molecular docking against thymidylate synthase (PDB: 2G8D) further rationalized this by showing that the 7-phenyl group occupies a hydrophobic pocket that smaller substituents cannot fill.

apoptosis MG-63 osteosarcoma triazolopyrimidine anticancer mechanism

Optimal Deployment Scenarios for 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine


Dual c-Met/VEGFR-2 Kinase Inhibitor Lead Generation

Medicinal chemistry groups pursuing type II kinase inhibitors for oncology should deploy 6-phenyl-1,2,4-triazolo[4,3-a]pyrimidine as a hinge-binding core. The 60 nM c-Met IC50 of derivatives incorporating this scaffold [1] provides a 22-fold advantage over 6-methyl analogs, and the 6-phenyl group engages the hydrophobic back pocket exploited by clinical-stage compounds such as foretinib. The scaffold can be elaborated at the 3- and 5-positions to achieve dual c-Met/VEGFR-2 inhibition profiles relevant to angiogenesis-driven cancers.

Anticancer Library Enumeration via One-Pot Parallel Synthesis

The one-pot three-component route to 6-aryl-[1,2,4]triazolo[4,3-a]pyrimidines [2] enables parallel synthesis of 50–100 member libraries in a standard 24-well format. The crude products achieve >90% purity after simple filtration and washing, and the exclusive [4,3-a] regiochemistry eliminates the need for chromatographic separation of the inactive [1,5-a] isomer. This combination of throughput and regioisomeric fidelity makes the 6-phenyl core an ideal starting point for hit-to-lead campaigns against breast (MCF-7, MDA-MB-231) and bone (MG-63) cancer cell lines.

CNS Anxiolytic Candidate Profiling with Defined Regioisomer Standards

Neuroscience programs evaluating triazolopyrimidine-based anxiolytics must secure analytically authenticated [4,3-a] regioisomer, as patent data establish that the [1,5-a] counterpart is devoid of in vivo anxiolytic activity [3]. Procurement specifications should mandate 15N HMBC verification of regioisomeric identity and HPLC purity ≥98%, enabling reliable correlation with rodent Geller-Seifter conflict paradigm data at doses of 0.1–30 mg/kg p.o.

Mechanistic Probe for Apoptosis Pathway Deconvolution

The demonstrated ability of 7-phenyl-triazolo[4,3-a]pyrimidines to induce apoptosis in osteosarcoma and germ cell models—while 7-methyl analogs remain inactive [4]—positions the 6-phenyl core as a chemical probe for target identification. Affinity-based proteomics (e.g., thermal proteome profiling) using a photoaffinity-labeled 6-phenyl derivative can identify the protein target(s) mediating the apoptosis phenotype, an approach that would be confounded by inactive des-phenyl control probes.

Quote Request

Request a Quote for 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.